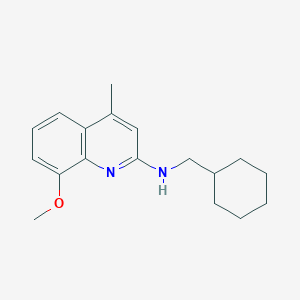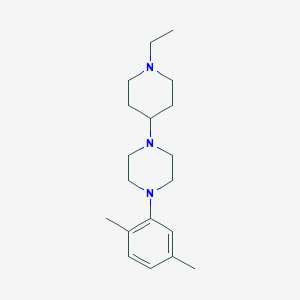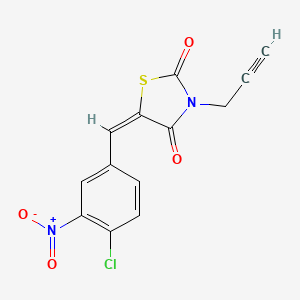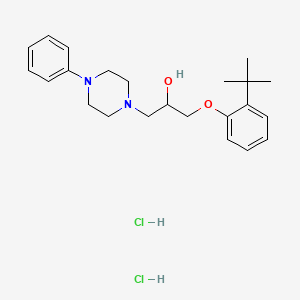
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, also known as CMMD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. In
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves its binding to the NMDA receptor, which prevents the activation of this receptor by glutamate. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine can modulate the activity of glutamate and affect different biological processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and receptors. This compound has been shown to affect the release of dopamine, serotonin, and acetylcholine, which are neurotransmitters involved in different physiological processes. N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has also been found to affect the activity of ion channels, such as the voltage-gated calcium channels, which are involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has several advantages for use in lab experiments, including its potency and selectivity as an NMDA receptor antagonist. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, the synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry. Additionally, the use of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine in experiments requires caution, as it can affect different biological processes and may have unintended effects.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, including the study of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been found to affect different neurotransmitter systems, ion channels, and receptors, making it a useful tool for studying various physiological processes. Further research is needed to explore the potential applications of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine in different areas of scientific research.
In conclusion, N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes. The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry, and its use in experiments requires caution. However, there are several future directions for research on N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine, including the study of its potential use in treating neurodegenerative diseases and its effects on different neurotransmitter systems, ion channels, and receptors.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine involves the reaction of 8-methoxy-4-methylquinoline with cyclohexylmethylamine in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography and recrystallization. The synthesis of N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. This compound has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-(cyclohexylmethyl)-8-methoxy-4-methyl-2-quinolinamine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-11-17(19-12-14-7-4-3-5-8-14)20-18-15(13)9-6-10-16(18)21-2/h6,9-11,14H,3-5,7-8,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOWQSJCHNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-8-methoxy-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)
![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)


![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)